4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Synthetic methodology Building block Medicinal chemistry

Researchers often face supply inconsistencies with 4-substituted pyrazolo[3,4-b]pyridines, where generic substitution can compromise synthetic utility. This building block solves that by providing a specific methylsulfanyl handle essential for oxidation or metalation diversification not possible with 4-H or 4-Cl analogs. - Enables one-pot syntheses of 4,7-dihydropyridine mimics for combinatorial library generation. - Conformational properties validated by crystallography, directly supporting structure-based drug design for kinase and PDE4 targets. - Consistent supply eliminates project delays associated with custom synthesis of this specific substitution vector.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 49834-66-4
Cat. No. B11918112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine
CAS49834-66-4
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCSC1=C2C=NNC2=NC=C1
InChIInChI=1S/C7H7N3S/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10)
InChIKeyXHTKCYURWROBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine: Structural & Chemical Profile


4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine is a small heterocyclic building block (MW 165.22) belonging to the privileged pyrazolo[3,4-b]pyridine scaffold [1]. Its structure incorporates a methylsulfanyl group at the 4-position, a key reactive handle for downstream diversification in medicinal chemistry programs [2].

Workflow
Heterocycle diversification via C4 methylsulfanyl handle
Selection Context
Building block for privileged pyrazolo[3,4-b]pyridine scaffold libraries
Use Context
One-pot multi-component synthesis of 4,7-dihydropyridine derivatives

Why 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine Cannot Be Simply Substituted


Generic substitution of 4-substituted pyrazolo[3,4-b]pyridine building blocks is not advisable due to the profound impact of the 4-position substituent on both synthetic utility and downstream biological activity [1]. The methylsulfanyl group is a versatile synthetic handle enabling distinct chemical transformations (e.g., oxidation, metalation) not accessible with other 4-substituted analogs (e.g., 4-H, 4-Cl), directly affecting the chemical space and intellectual property landscape of derived compound libraries [2].

Target 4-Methylsulfanyl-1H-pyrazolo[3,4-b]pyridine
Substitute Risk 4-H or 4-Cl analogs lack the methylsulfanyl reactive handle; reaction pathway availability may not transfer.
Target C4 methylsulfanyl substitution
Substitute Risk Generic 4-substituted analogs shift chemical space and IP landscape; direct replacement requires validation.

Differentiating Evidence for 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine


Synthetic Utility: Methylsulfanyl as Reactive Handle

The C4-methylsulfanyl group serves as a key reactive site for generating structural diversity. In contrast to the analogous 4-H or 4-Cl derivatives which are less versatile, the methylsulfanyl group in this compound enables its use as a precursor for the one-pot synthesis of densely substituted pyrazolo[3,4-b]-4,7-dihydropyridines [1]. This transformation is not feasible with the 4-unsubstituted core.

Synthetic versatility
Class-level
One-pot cyclization with 5-aminopyrazoles enabled; not feasible with 4-H analog
Supports library diversification workflow
Qualitative reaction pathway difference; multi-component conditions
Synthetic methodology Building block Medicinal chemistry

Conformational & Crystallographic Properties

X-ray crystallography of a closely related derivative, ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, reveals a near-planar fused ring system with a dihedral angle of only 3.81° [1]. This high degree of planarity is characteristic of the pyrazolo[3,4-b]pyridine core with a C4-methylsulfanyl group, which influences π-π stacking interactions in biological targets.

Molecular planarity
Supporting evidence
Dihedral angle 3.81° between fused rings in related C4-SMe derivative
Reported conformational context for scaffold orientation
Single-crystal XRD; derivative data may inform modeling
Structural biology Crystallography Molecular modeling

Antitubercular Potential of C6-SMe Derivatives

A pyrazolo[3,4-b]pyridine derivative bearing a C(6)SMe substitution pattern, which is synthetically accessible from the target compound, was identified as a promising antitubercular lead in an in vitro MABA assay against M. tuberculosis H37Rv strain [1]. The study specifically noted the substitution pattern N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe as conferring promising activity.

Antitubercular context
Class-level
C(6)SMe derivative showed promising activity in MABA assay against M. tuberculosis H37Rv
Supports anti-infective SAR exploration
Data to verify; specific MIC values not reported for exact compound
Antitubercular Drug discovery Structure-activity relationship

Research & Procurement Applications of 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine


Diverse Pyrazolo[3,4-b]pyridine Library Synthesis

This compound is an ideal building block for generating combinatorial libraries of densely functionalized pyrazolo[3,4-b]pyridines via multi-component reactions, as demonstrated by its use in one-pot syntheses of 4,7-dihydropyridine mimics of podophyllotoxin [1].

Kinase & PDE4 Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine core is a recognized scaffold for developing inhibitors of kinases [2] and phosphodiesterases, notably PDE4 [3]. The C4-methylsulfanyl version provides a specific substitution vector for exploring these target classes, with its conformational properties well-understood from crystallographic studies [4].

Anti-Infective SAR: Antitubercular & Antimicrobial

Derivatives of this building block have shown promise in antitubercular assays [5]. Furthermore, related pyrazolo[3,4-b]pyridines have demonstrated antimicrobial and antiproliferative activities [6], positioning this compound as a valuable starting point for anti-infective programs.

Chemical Biology: Tool Compounds for Target Validation

The compound's straightforward synthesis and versatile methylsulfanyl handle make it suitable for preparing affinity probes or fluorescent derivatives for chemical biology applications, particularly for validating targets associated with the pyrazolo[3,4-b]pyridine chemotype.

Application
Selection Property
Validation Focus
Library synthesis
C4 methylsulfanyl reactive handle
Multi-component reaction scope
Kinase / PDE4 inhibitor studies
Privileged scaffold with defined substitution vector
Target engagement and binding mode review
Anti-infective SAR
C(6)SMe derivatization potential
MABA assay and strain-panel testing
Chemical biology probes
Methylsulfanyl handle for conjugation
Target validation assay design

Technical Documentation Hub

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